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molecular formula C13H15IN2O2 B8333394 tert-butyl 3-iodo-5-methyl-1H-indazole-1-carboxylate

tert-butyl 3-iodo-5-methyl-1H-indazole-1-carboxylate

Cat. No. B8333394
M. Wt: 358.17 g/mol
InChI Key: IOWILLWIWGHBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073892B2

Procedure details

In a round bottom flask were introduced tert-butyl 3-iodo-5-methyl-1H-indazole-1-carboxylate (8.3 g; 23.2 mmol; 1.0 eq.), (trimethylsilyl)acetylene (6.8 mL; 48.8 mmol; 2.1 eq.), Pd(OAc)2 (521 mg; 2.3 mmol; 0.1 eq.), triphenylphosphine (1.22 g; 4.65 mmol; 0.2 eq.) and copper iodide (442 mg; 2.32 mmol; 0.1 eq.) in TEA (57 mL). The reaction mixture was degassed and stirred at 80° C. under N2 for 1 hour. Et2O was added and the reaction mixture was filtrated through a celite pad. The filtrate was then washed twice with an aqueous saturated solution of NH4Cl and brine, dried over magnesium sulfate, filtered and concentrated. This crude was purified by flash chromatography on silica (Heptane/EtOAc, gradient from 100:0 to 10:90) to afford the title compound as a beige solid.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
521 mg
Type
catalyst
Reaction Step One
Quantity
442 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH3:11])[CH:9]=2)[N:4]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[N:3]=1.[CH3:19][Si:20]([C:23]#[CH:24])([CH3:22])[CH3:21].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CC([O-])=O.CC([O-])=O.[Pd+2].[Cu](I)I>[CH3:11][C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[N:4]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[N:3]=[C:2]2[C:24]#[C:23][Si:20]([CH3:22])([CH3:21])[CH3:19] |f:3.4.5|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
IC1=NN(C2=CC=C(C=C12)C)C(=O)OC(C)(C)C
Name
Quantity
6.8 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
1.22 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
TEA
Quantity
57 mL
Type
solvent
Smiles
Name
Quantity
521 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
442 mg
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. under N2 for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
ADDITION
Type
ADDITION
Details
Et2O was added
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtrated through a celite pad
WASH
Type
WASH
Details
The filtrate was then washed twice with an aqueous saturated solution of NH4Cl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
This crude was purified by flash chromatography on silica (Heptane/EtOAc, gradient from 100:0 to 10:90)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C2C(=NN(C2=CC1)C(=O)OC(C)(C)C)C#C[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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